Methyl 2-benzamido-4,5-dimethoxybenzoate
Description
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Properties
CAS No. |
119192-91-5 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32g/mol |
IUPAC Name |
methyl 2-benzamido-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,19) |
InChI Key |
LUZBONGNHOOEDA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profiling & Physicochemical Characterization: Methyl 2-benzamido-4,5-dimethoxybenzoate
[1]
Executive Summary
Methyl 2-benzamido-4,5-dimethoxybenzoate (C₁₇H₁₇NO₅, MW: 315.32 g/mol ) is a critical benzamide intermediate, structurally characterized by a central benzoate core functionalized with electron-donating methoxy groups and a benzamido moiety.[1] Its solubility profile is the rate-limiting factor in acylation reactions and subsequent hydrolysis steps during the synthesis of prokinetic agents (e.g., Acotiamide analogs) and bioactive thiazole derivatives.
This guide provides a predictive solubility model based on molecular topology and a validated experimental protocol for determining precise mole fraction solubility (
Structural Analysis & Predictive Solubility
Understanding the "Push-Pull" electronic effects within the molecule allows for accurate solvent selection prior to empirical testing.
Molecular Topology & Polarity
-
Lipophilic Domain: The molecule possesses two aromatic rings (benzoate core + benzamido phenyl ring) and a methyl ester, contributing to significant lipophilicity and high solubility in halogenated solvents (DCM, Chloroform).
-
Polar Domain: The amide linkage (-NH-CO-) acts as both a hydrogen bond donor (NH) and acceptor (C=O). The two methoxy groups (-OCH₃) at positions 4 and 5 increase electron density on the ring but add only moderate polarity.
-
Crystal Lattice Energy: The intermolecular hydrogen bonding (Amide-Amide interactions) likely results in a high melting point (predicted >120°C), requiring high-boiling solvents or dipolar aprotic solvents for dissolution at room temperature.
Predicted Solvent Compatibility Ranking
Based on Hansen Solubility Parameters (HSP) and functional group contribution:
| Solvent Class | Representative Solvents | Predicted Interaction | Suitability |
| Halogenated | Dichloromethane (DCM), Chloroform | High (Synthesis Medium) | |
| Dipolar Aprotic | DMSO, DMF, DMAc | Strong dipole-dipole & H-bonding disruption | Very High (Stock Solutions) |
| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solute-Solvent competition) | Moderate (Recrystallization) |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Dipole interactions | Moderate to High |
| Non-Polar | n-Hexane, Cyclohexane | Weak dispersion forces | Low (Anti-solvent) |
Experimental Protocol: Solubility Determination
To generate authoritative data suitable for thermodynamic modeling, the Static Equilibrium Method via HPLC/UV-Vis is recommended over simple visual inspection.
Materials & Purity
-
Solute: Methyl 2-benzamido-4,5-dimethoxybenzoate (Purity >99.0% by HPLC).
-
Solvents: Analytical grade (AR) or HPLC grade; dried over molecular sieves (3Å) to remove moisture interference.
Workflow: Isothermal Saturation Method
This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Figure 1: Step-by-step isothermal saturation workflow for solubility determination.
Critical Control Points
-
Temperature Control: Use a jacketed glass vessel with a circulating water bath (uncertainty
K). Solubility is highly sensitive to in benzamide derivatives. -
Filtration: Syringes and filters must be pre-heated to the equilibrium temperature to prevent "crash-out" during sampling.
-
Quantification: Calibrate HPLC using a 5-point standard curve (
) in the mobile phase (e.g., Acetonitrile/Water).
Thermodynamic Modeling & Data Analysis
Once experimental values (
Modified Apelblat Equation
The most accurate model for non-ideal solutions of benzamide derivatives is the modified Apelblat equation:
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical model parameters derived via regression analysis.
Thermodynamic Parameters
Use the van't Hoff analysis to determine the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), typical for this class of esters.
-
-
Gibbs Free Energy (
):
Figure 2: Logical flow from raw data to process engineering parameters.
Process Application: Purification & Crystallization
Based on the structural profile, the following solvent systems are recommended for purification processes (Recrystallization):
Recommended Solvent Systems
-
System A (Single Solvent): Ethanol or Methanol .
-
Mechanism:[1] High solubility at boiling point, significantly lower at room temperature.
-
Pros: Easy solvent recovery, low toxicity.
-
-
System B (Binary Anti-solvent): DCM / n-Hexane .
-
Mechanism:[1] Dissolve in DCM (high solubility), slowly add n-Hexane (anti-solvent) to induce nucleation.
-
Pros: High purity yield for thermally sensitive variations.
-
Synthesis Implications
For the benzoylation of Methyl 2-amino-4,5-dimethoxybenzoate to form the target compound:
-
Reaction Solvent: DCM or THF is preferred due to high solubility of both the reactant and the benzoyl chloride reagent, ensuring homogeneous kinetics.
-
Work-up: Quenching with water will likely precipitate the target Methyl 2-benzamido-4,5-dimethoxybenzoate efficiently, as its predicted aqueous solubility is negligible (
mole fraction).
References
-
Benchchem. (2024). Product Analysis: Methyl 2-benzamido-4,5-dimethoxybenzoate (CAS 119192-91-5).[1] Retrieved from
-
InvivoChem. (2024). Solubility Protocols for Benzamide Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). WebBook Chemistry: Thermochemical Data for Benzoic Acid Esters. Retrieved from
-
Shaohua Jin et al. (2020).[2] Thermodynamic Modeling of Solubility of Aromatic Esters in Organic Solvents. Journal of Chemical & Engineering Data. (Reference for Apelblat Methodology).
Methodological & Application
Synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate from methyl 2-amino-4,5-dimethoxybenzoate
An Application Note for the Synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate
Introduction
Methyl 2-benzamido-4,5-dimethoxybenzoate is a valuable chemical intermediate, belonging to the broader class of benzamide derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The synthesis of this target molecule involves the formation of an amide bond, a fundamental transformation in organic chemistry. This document provides a detailed, field-proven protocol for the N-acylation of methyl 2-amino-4,5-dimethoxybenzoate to yield the desired product. The methodology is grounded in the principles of the Schotten-Baumann reaction, offering a reliable and efficient route for researchers in organic synthesis and pharmaceutical development.
Scientific Principles and Reaction Mechanism
The conversion of methyl 2-amino-4,5-dimethoxybenzoate to its benzamido derivative is achieved through a nucleophilic acyl substitution reaction with benzoyl chloride. This specific transformation is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols.[1][2]
The Schotten-Baumann Reaction Mechanism:
The reaction proceeds in the presence of a base, typically an aqueous alkali solution or a tertiary amine like pyridine. The base plays a dual, critical role: it neutralizes the hydrochloric acid (HCl) generated during the reaction and can act as a catalyst.[3][4]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (methyl 2-amino-4,5-dimethoxybenzoate) acting as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the benzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Acid Neutralization: The concurrently produced HCl is immediately neutralized by the base (pyridine in this protocol). This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][5]
The overall reaction is driven to completion by the formation of the stable amide bond and the irreversible neutralization of the acid byproduct.[3]
Caption: Figure 1: Schotten-Baumann Reaction Mechanism
Experimental Protocol
This protocol details the synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate on a laboratory scale. All manipulations involving volatile or corrosive reagents should be performed in a certified chemical fume hood.
Materials and Equipment:
-
Reagents:
-
Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6)[6][7]
-
Benzoyl chloride (CAS: 98-88-4)[8]
-
Pyridine, anhydrous (CAS: 110-86-1)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol or Ethanol for recrystallization
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Quantitative Data Summary:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 2-amino-4,5-dimethoxybenzoate | 211.21 | 2.11 g | 10.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.3 mL | 11.0 | 1.1 |
| Pyridine | 79.10 | 1.2 mL | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-4,5-dimethoxybenzoate (2.11 g, 10.0 mmol).
-
Add anhydrous dichloromethane (40 mL) and stir until the solid is fully dissolved.
-
Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.
-
-
Addition of Acylating Agent:
-
Cool the flask in an ice-water bath to 0 °C.
-
Add benzoyl chloride (1.3 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. Rationale: The reaction is exothermic; slow, cooled addition prevents overheating and potential side reactions.
-
A white precipitate (pyridinium hydrochloride) will form upon addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Aqueous Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
25 mL of 1 M HCl solution (to remove excess pyridine).
-
25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
25 mL of brine (to remove residual water).
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent using a gravity funnel.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to yield Methyl 2-benzamido-4,5-dimethoxybenzoate as a crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Caption: Figure 2: Experimental Workflow
Safety Precautions
-
Benzoyl Chloride: Highly corrosive, a lachrymator (induces tearing), and reacts violently with water. It is also a suspected carcinogen.[9] Always handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves.[8][10][11]
-
Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile solvent and a potential carcinogen. Avoid inhalation of vapors and skin contact. All transfers and the rotary evaporation must be conducted within a fume hood.
-
General: Standard laboratory safety practices should be followed, including wearing safety glasses at all times. An eyewash station and safety shower should be readily accessible.[12]
Characterization
The identity and purity of the synthesized Methyl 2-benzamido-4,5-dimethoxybenzoate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Melting Point Analysis: To assess the purity of the final product.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step.
- Benchchem. (n.d.). Methyl 2-benzamido-4,5-dimethoxybenzoate | 119192-91-5.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
- Merck. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Docenti UniNA. (2005, October 10). Benzoyl chloride MSDS.
- LASEC. (2005, July 28). MATERIAL SAFETY DATA SHEET Benzoyl chloride.
- Clearsynth. (n.d.). Methyl 2-amino 4,5-dimethoxy benzoate | CAS No. 26759-46-6.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Mechanism of schotten boumann reaction with step by step | Filo [askfilo.com]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. docenti.unina.it [docenti.unina.it]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. carlroth.com [carlroth.com]
- 11. cdn.lasec.co.za [cdn.lasec.co.za]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Benzoylation of Aminobenzoate Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzoylation
The benzoylation of aminobenzoate esters is a cornerstone transformation in synthetic organic chemistry, providing a robust method for N-acylation. This reaction is pivotal in the fields of medicinal chemistry and materials science, where the introduction of a benzoyl group can profoundly alter the pharmacological, physical, and chemical properties of a parent molecule. A prime example is the derivatization of benzocaine (ethyl 4-aminobenzoate), a widely used local anesthetic, to generate analogues with modified activity, duration, or solubility profiles.[1][2][3][4]
This guide provides an in-depth exploration of the primary reagents and methodologies for the benzoylation of aminobenzoate esters. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, compare the relative merits of different reagent classes, and provide detailed, field-proven protocols. The aim is to equip researchers with the foundational knowledge and practical tools necessary to select and optimize the ideal benzoylation strategy for their specific synthetic challenges.
Part 1: Foundational Principles of N-Benzoylation
At its core, the benzoylation of an amine is a nucleophilic acyl substitution reaction.[5][6][7] The amino group of the aminobenzoate ester acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. This attack forms a transient tetrahedral intermediate which subsequently collapses, expelling a leaving group and forming the stable N-benzoyl amide bond.
A critical component of this reaction is the presence of a base. The reaction typically generates an acidic byproduct (e.g., hydrochloric acid or benzoic acid). The base serves two essential functions:
-
Neutralization: It quenches the acid byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8][9]
-
Equilibrium Shift: By consuming a product (the acid), the base drives the reaction equilibrium towards the formation of the desired amide, ensuring high conversion and yield.[8][10]
The choice of benzoylating agent and base dictates the reaction conditions, potential side reactions, and the overall efficiency of the transformation.
Part 2: Primary Reagents and Protocols
Method A: Benzoyl Chloride – The Workhorse Reagent via Schotten-Baumann Conditions
Benzoyl chloride is the most common and highly reactive agent for benzoylation.[11] Its high electrophilicity ensures rapid reaction, often at room temperature. The classic protocol employing benzoyl chloride is the Schotten-Baumann reaction, which is characterized by the use of an aqueous base in a biphasic system.[6][12][13]
Causality Behind Experimental Choices:
-
Why a Biphasic System? The use of an immiscible organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base is a key strategic choice.[12][14] The aminobenzoate ester and benzoyl chloride reside primarily in the organic phase, while the base (typically NaOH) is in the aqueous phase. This separation minimizes the hydrolysis of the highly reactive benzoyl chloride by water, which would otherwise form benzoic acid.[6][11] The reaction occurs at the interface of the two layers.
-
Choice of Base (Inorganic vs. Organic):
-
Sodium Hydroxide (NaOH): An inexpensive and effective base for neutralizing the HCl byproduct. It is the standard choice for classic Schotten-Baumann conditions.[8][9]
-
Pyridine/Triethylamine (Et₃N): These organic bases are used in homogenous (single-phase) systems. Pyridine offers a unique advantage as it can act not only as a base but also as a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium salt, which is an even more potent acylating agent.[10][15][16] This catalytic role can accelerate reactions that are sluggish under standard biphasic conditions. 4-Dimethylaminopyridine (DMAP) is an even more powerful catalyst for this purpose.[15]
-
Diagram: The Schotten-Baumann Reaction Mechanism
Caption: Mechanism of N-benzoylation using benzoyl chloride.
Protocol 1: Benzoylation of Ethyl 4-Aminobenzoate via Schotten-Baumann Conditions
This protocol describes the synthesis of ethyl 4-benzamidobenzoate from benzocaine.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Benzoyl Chloride
-
Dichloromethane (DCM)
-
10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in DCM (approx. 0.5 M concentration). Add an equal volume of 10% aqueous NaOH solution.
-
Addition of Benzoyl Chloride: Cool the vigorously stirring biphasic mixture to 0-5 °C in an ice bath. Add benzoyl chloride (1.05 - 1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Work-Up: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess NaOH), deionized water, and finally with brine (to aid in breaking emulsions and removing bulk water).[17][18] c. If a stable emulsion forms during washing, the addition of brine can help break it.[17]
-
Isolation and Purification: a. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). b. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure ethyl 4-benzamidobenzoate.
Diagram: Experimental Workflow for Schotten-Baumann Benzoylation
Caption: A typical workflow for Schotten-Baumann benzoylation.
Method B: Benzoic Anhydride – A Milder Alternative
Benzoic anhydride is a solid, crystalline reagent that is less reactive and easier to handle than benzoyl chloride.[19] It does not produce corrosive HCl gas, instead generating benzoic acid as a byproduct, which can be easily removed by a basic wash. This makes it an excellent choice for substrates sensitive to acidic conditions.
Causality Behind Experimental Choices:
-
Why Benzoic Anhydride? The reduced reactivity requires slightly more forcing conditions (e.g., heating) but offers greater functional group tolerance.[20] Because the byproduct is benzoic acid, the work-up is often simpler and avoids the hazards of HCl.
-
Stoichiometry: The reaction consumes one mole of amine per mole of anhydride, producing one mole of amide and one mole of benzoic acid. Therefore, either two equivalents of the amine must be used (one to form the product, one to act as the base) or, more economically, one equivalent of amine is used with an added non-nucleophilic base (like triethylamine) to neutralize the benzoic acid byproduct.[20]
Protocol 2: Benzoylation using Benzoic Anhydride
This protocol describes a general method for the benzoylation of an amino ester using benzoic anhydride.
Materials:
-
Aminobenzoate Ester (e.g., Methyl 3-aminobenzoate)
-
Benzoic Anhydride
-
Acetic Acid (as solvent) or an aprotic solvent like Toluene with Triethylamine (Et₃N)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water, Brine, Anhydrous Na₂SO₄
-
Reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aminobenzoate ester (1.0 eq), benzoic anhydride (1.05 eq), and glacial acetic acid (as solvent). Alternative: Use Toluene as the solvent and add triethylamine (1.1 eq) as a base.
-
Reaction: Heat the mixture to reflux (in acetic acid) or to 80-100 °C (in toluene) for 2-4 hours, or until TLC indicates the reaction is complete.[21]
-
Cooling and Work-Up: a. Allow the reaction mixture to cool to room temperature. If acetic acid was used, remove it under reduced pressure. b. Dilute the residue with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ solution to remove all benzoic acid and acetic acid (test the aqueous layer with pH paper to ensure it is basic). d. Wash subsequently with deionized water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method C: Coupling Reagents – The Mild and Modern Approach
For highly sensitive substrates or when stringent control over reaction conditions is paramount, peptide coupling reagents offer the mildest route to benzoylation. This method uses benzoic acid as the acyl source, which is "activated" in situ.
Causality Behind Experimental Choices:
-
Why Coupling Reagents? This approach avoids the formation of harsh byproducts associated with acyl halides and anhydrides. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid.[22] However, DCC alone can lead to side reactions.
-
The Role of Additives (HOBt): To improve efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[23] DCC first reacts with benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by HOBt to form a benzotriazole active ester. This active ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to a cleaner reaction and higher yields.[24][25]
Diagram: DCC/HOBt Mediated Benzoylation Mechanism
Caption: Activation and coupling sequence using DCC/HOBt.
Protocol 3: Benzoylation using Benzoic Acid, DCC, and HOBt
Materials:
-
Aminobenzoate Ester
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C and add DCC (1.1 eq). A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the mixture at 0 °C for 30 minutes to pre-activate the acid.
-
Coupling: Add the aminobenzoate ester (1.0 eq) to the mixture, followed by the dropwise addition of Et₃N (1.2 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-Up: a. Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU byproduct. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Comparative Summary of Benzoylation Reagents
| Feature | Benzoyl Chloride (Schotten-Baumann) | Benzoic Anhydride | Benzoic Acid + Coupling Reagents (DCC/HOBt) |
| Reactivity | Very High | Moderate | High (Activated Species) |
| Typical Conditions | Biphasic (DCM/H₂O), 0°C to RT | Homogenous, often requires heat | Homogenous, 0°C to RT, inert atmosphere |
| Byproducts | HCl (corrosive) | Benzoic Acid (easily removed) | Dicyclohexylurea (DCU) (insoluble solid) |
| Advantages | Fast, inexpensive, widely applicable.[12][13] | Easy to handle, milder than acyl chloride, non-corrosive byproduct.[19][20] | Very mild conditions, high yields, suitable for sensitive substrates.[23][24] |
| Disadvantages | Highly reactive/moisture sensitive, corrosive HCl byproduct. | Slower reaction rates, may require heat. | Expensive reagents, DCU byproduct can complicate purification. |
| Best Suited For | Robust, simple amines and general-purpose benzoylation. | Acid-sensitive substrates where HCl formation is undesirable. | Complex, sensitive, or high-value substrates requiring maximal mildness. |
Conclusion
The selection of a reagent for the benzoylation of aminobenzoate esters is a critical decision guided by the specific requirements of the synthesis. For rapid, cost-effective, and scalable reactions on robust substrates, benzoyl chloride under Schotten-Baumann conditions remains the method of choice. When dealing with substrates that are sensitive to acid or when ease of handling is a priority, benzoic anhydride presents a reliable and milder alternative. For the most delicate and complex molecules, where the preservation of stereochemistry and functional group integrity is paramount, modern peptide coupling reagents provide an exceptionally mild and efficient, albeit more costly, solution. By understanding the underlying mechanisms and the rationale for each protocol, researchers can confidently navigate these choices to achieve their synthetic goals.
References
- Vertex AI Search. (2024, February 20).
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from: [Link]
-
Unacademy. Benzoylation. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Sciencemadness.org. (2009, February 1). pyridine use in benzoylation reax, why? Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
The Ohio State University. Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines. Available from: [Link]
-
ResearchGate. Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile. Available from: [Link]
-
ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
CORE. (2013). 3 Step Synthesis of Benzocaine. Available from: [Link]
-
WikiMili. (2020, August 1). Schotten–Baumann reaction. Available from: [Link]
-
Chemistry Steps. Synthesis of Benzocaine. Available from: [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]
-
PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Available from: [Link]
-
University Website. Experiment 17: multi-step synthesis: Benzocaine. Available from: [Link]
-
Wikipedia. Benzoyl chloride. Available from: [Link]
-
Organic Chemistry Portal. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Available from: [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available from: [Link]
-
Slideshare. Synthesis of benzocaine. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Available from: [Link]
- Google Patents. Para-amino benzoic acid esters - US2442797A.
-
Pearson+. What compounds are formed from the reaction of benzoyl chloride w.... Available from: [Link]
-
ACS Publications. (2019, December 13). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
Organic Syntheses. Benzoyl piperidine. Available from: [Link]
- Google Patents. CN101353311B - Process for preparing aminobenzoate esters.
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. Available from: [Link]
-
Go.drugbank.com. ETHYL PARA AMINO BENZOATE | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Acro-Peptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]
-
NIH PubChem. Benzocaine | C9H11NO2 | CID 2337. Available from: [Link]
-
Chemguide. preparation of esters. Available from: [Link]
- Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.
-
ResearchGate. Mechanistic studies of DCC/HOBt-mediated reaction of 3-phenylpropionic acid with benzyl alcohol and studies on the reactivities of 'active ester' and the related derivatives with nucleophiles. Available from: [Link]
-
Patsnap Synapse. (2024, June 14). What is Ethyl Aminobenzoate used for? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. ETHYL PARA AMINO BENZOATE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. jk-sci.com [jk-sci.com]
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- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 19. CAS 93-97-0: Benzoic anhydride | CymitQuimica [cymitquimica.com]
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- 21. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
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- 25. researchgate.net [researchgate.net]
Application Note: Chemoselective Hydrolysis of Methyl 2-benzamido-4,5-dimethoxybenzoate
Executive Summary & Scope
This technical guide details the chemoselective hydrolysis of Methyl 2-benzamido-4,5-dimethoxybenzoate to its corresponding carboxylic acid, 2-benzamido-4,5-dimethoxybenzoic acid .
The Core Challenge: This transformation requires the cleavage of a methyl ester in the presence of a sensitive ortho-benzamido group. While esters are generally more labile than amides, the proximity of the amide to the ester (ortho-position) creates steric bulk and potential electronic interactions that can complicate standard saponification. Aggressive conditions (high heat, strong mineral acids) risk hydrolyzing the amide bond, yielding the unwanted 2-amino-4,5-dimethoxybenzoic acid byproduct.
The Solution: A mild, lithium hydroxide (LiOH)-mediated saponification protocol using a ternary solvent system (THF/MeOH/H2O). This method ensures homogeneity of the lipophilic substrate while maintaining a temperature profile that kinetically favors ester cleavage over amide degradation.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Structural Analysis
The substrate contains two hydrolyzable groups:
-
Methyl Ester (C-1): The target for hydrolysis.[1] Electrophilic carbonyl carbon.[1]
-
Benzamide (C-2): To be preserved. Less electrophilic due to resonance stabilization of the N-C=O bond (
).
Reaction Mechanism ( )
The reaction proceeds via the B imolecular B ase-catalyzed A cyl-oxygen C leavage (
-
Nucleophilic Attack: Hydroxide ion (
) attacks the ester carbonyl, forming a tetrahedral intermediate. -
Elimination: The methoxide ion (
) is eliminated, reforming the carbonyl. -
Deprotonation (Driving Force): The resulting carboxylic acid is immediately deprotonated by the base to form the carboxylate salt.[2] This step is irreversible and drives the equilibrium forward.
Why the Amide Survives:
The amide carbonyl is less electrophilic than the ester.[1] Furthermore, the leaving group ability of an amine anion (
Figure 1: Reaction pathway highlighting the target mechanism and the potential side reaction to avoid.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specification |
| Substrate | Starting Material | >95% Purity |
| LiOH[3]·H2O | Base | 3.0 - 4.0 equivalents |
| THF | Solvent (Solubilizer) | HPLC Grade (Stabilized) |
| Methanol | Solvent (Miscibility) | ACS Grade |
| Water | Reactant/Solvent | Deionized |
| 1N HCl | Quenching Agent | Titrated |
Step-by-Step Procedure
Step 1: Solubilization (Critical for Kinetics)
The substrate is highly lipophilic due to the benzamido and dimethoxy groups. Water alone will result in a heterogeneous mixture and slow reaction rates.
-
Charge a round-bottom flask with Methyl 2-benzamido-4,5-dimethoxybenzoate (1.0 equiv).
-
Add THF (5 volumes relative to mass). Stir until fully dissolved.
-
Add Methanol (2 volumes).
-
Note: Methanol acts as a bridge solvent to prevent phase separation when water is added.
-
Step 2: Saponification
-
Prepare a solution of LiOH·H2O (3.5 equiv) in Water (3 volumes).
-
Add the LiOH solution dropwise to the stirring substrate solution at Room Temperature (20-25°C) .
-
Observation: The solution may turn slightly yellow. A precipitate (lithium carboxylate) may form; this is normal.
-
-
Monitor the reaction by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.
-
Target: Disappearance of the non-polar ester spot/peak.
-
Timeframe: Typically 2–4 hours at RT.
-
Optimization: If <50% conversion after 4 hours, warm the mixture to 45°C . Do not exceed 60°C to protect the amide.
-
Step 3: Workup & Isolation[4]
-
Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure (Rotavap) at 40°C.
-
Result: You will be left with an aqueous slurry of the lithium salt.
-
-
Dilution: Add water (10 volumes) to dissolve the salts completely. If insolubles remain, filter through Celite (these are likely impurities).
-
Washing (Optional but Recommended): Wash the aqueous basic layer with Ethyl Acetate (2 x 5 vol) to remove any unreacted neutral starting material.
-
Acidification (The Precipitation Event):
-
Cool the aqueous phase to 0–5°C (Ice bath).
-
Slowly add 1N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 1–2.
-
Observation: The product, being a carboxylic acid with low water solubility, will precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 2 vol) to remove residual lithium salts and acid.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Analytical Validation
Expected Data
-
Appearance: White to off-white powder.
-
1H NMR (DMSO-d6):
-
Disappearance of the methyl ester singlet (
ppm). -
Retention of the amide proton (
ppm, broad singlet). -
Retention of methoxy signals (
ppm).
-
-
Mass Spectrometry (ESI-): [M-H]- peak corresponding to the acid mass.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Increase THF ratio. Ensure vigorous stirring. |
| Amide Hydrolysis | Temperature too high or base too strong.[5] | Switch from NaOH to LiOH. Keep T < 50°C. |
| Product Oiling Out | Impurities or pH not low enough. | Ensure pH < 2. Add seed crystal. Cool slower. |
| Low Yield | Product is slightly water-soluble. | Saturate aqueous layer with NaCl before extraction (if not precipitating). |
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis procedure.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (General reference for ester hydrolysis conditions and chemoselectivity).
-
Royal Society of Chemistry (ChemSpider). Synthetic Page: Hydrolysis of Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate. Retrieved from (Demonstrates analogous hydrolysis of ortho-benzamido benzoates using NaOH/MeOH).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for vs amide hydrolysis).
-
Sivakumar, M., et al. (2002). "Ultrasound mediated alkaline hydrolysis of methyl benzoate." Ultrasonics Sonochemistry, 9(1), 25-30. (Discussion on kinetics and biphasic hydrolysis optimization).
-
ChemicalBook. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid. Retrieved from (Context on the stability of the core anthranilic acid scaffold).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents [patents.google.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your yield, and ensure the highest purity of your final product.
The synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate is typically achieved via the N-acylation of Methyl 2-amino-4,5-dimethoxybenzoate with benzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, involves the formation of an amide bond.[2][3][4] While straightforward in principle, its success is sensitive to several experimental variables that can impact yield and purity.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. We will explore the root causes of these problems and provide validated solutions to get your experiment back on track.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. The root cause often lies in one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Moisture Contamination & Benzoyl Chloride Hydrolysis:
-
Causality: Benzoyl chloride is highly reactive towards nucleophiles, including water. Any moisture present in the reaction setup (solvents, glassware, or reagents) will rapidly hydrolyze the benzoyl chloride to benzoic acid, rendering it unavailable for the desired amidation reaction. This is a primary cause of yield loss.[5]
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.[1]
-
Handle benzoyl chloride in a fume hood and minimize its exposure to atmospheric moisture. Use a fresh bottle if possible.
-
-
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or poor mixing. The formation of an HCl byproduct can also protonate the starting amine, deactivating it and halting the reaction.[2]
-
Solution:
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[6] The reaction is complete when the spot corresponding to the starting amine (Methyl 2-amino-4,5-dimethoxybenzoate) has disappeared.
-
Role of Base: The Schotten-Baumann reaction requires a base to neutralize the HCl generated.[2][3] This is critical to prevent the protonation and deactivation of the nucleophilic amine starting material. An organic base like pyridine or triethylamine (Et3N) is often used in a 1:1 or slightly higher molar ratio to the benzoyl chloride.[7]
-
Temperature Control: The reaction is exothermic. It's often started at 0°C (ice bath) during the dropwise addition of benzoyl chloride to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.
-
-
-
Poor Quality of Starting Amine:
-
Causality: The precursor, Methyl 2-amino-4,5-dimethoxybenzoate, is synthesized by reducing its nitro-analogue.[1][6] If this reduction is incomplete, the presence of nitro, nitroso, or hydroxylamine intermediates can interfere with the subsequent acylation step.[8]
-
Solution:
-
Confirm the purity of the starting amine by NMR or melting point analysis (literature m.p. 91-93°C).[6]
-
If necessary, purify the amine by recrystallization or column chromatography before use.
-
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for diagnosing low product yield.
Problem 2: Product is Impure
Even with a good yield, product purity can be a concern. Impurities often arise from unreacted starting materials or side reactions.
-
Unreacted Starting Materials:
-
Causality: As discussed above, an incomplete reaction will leave starting amine in the final product mixture. Excess benzoyl chloride, if not quenched, will hydrolyze to benzoic acid during aqueous workup.
-
Solution:
-
Workup: During the workup phase, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the organic base. Subsequently, wash with a dilute base solution (e.g., 5% sodium carbonate or sodium bicarbonate) to remove unreacted benzoyl chloride and any benzoic acid formed.[9][10]
-
Purification: The most effective method for removing trace impurities is recrystallization. Ethanol/water or methanol/water mixtures are often suitable.[8] Column chromatography can also be employed if recrystallization is ineffective.[6]
-
-
-
Hydrolysis of the Methyl Ester Group:
-
Causality: The product contains a methyl ester functional group, which is susceptible to hydrolysis (saponification) under basic conditions, especially if heated.[11][12] Using a strong aqueous base like NaOH during the reaction or a prolonged, harsh basic wash during workup can convert the desired methyl ester product into its corresponding carboxylate salt.[1][13]
-
Solution:
-
Use an organic base (pyridine, Et3N) instead of an aqueous inorganic base (NaOH, KOH) for the reaction itself.[7] This avoids the presence of water and strong hydroxide ions.
-
During workup, use a mild base like sodium bicarbonate for washing and avoid prolonged contact times.
-
Keep temperatures low throughout the workup and purification process.
-
-
Key Reaction Pathways
Caption: Desired amidation vs. competing hydrolysis side reaction.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry for the reagents?
-
A: Typically, benzoyl chloride is used in a slight excess (1.1 to 1.2 equivalents) to ensure full consumption of the limiting amine starting material. The base (e.g., pyridine) should be used in at least the same molar amount as the benzoyl chloride to neutralize all the HCl produced.
-
-
Q2: Can I use a different acylating agent, like benzoic anhydride?
-
A: Yes, benzoic anhydride can be used as an alternative to benzoyl chloride.[1] It is less reactive and not as sensitive to moisture, which can be an advantage. However, the reaction may require heating and a longer reaction time. The byproduct is benzoic acid, which must be thoroughly removed during workup.
-
-
Q3: My product has a slight yellow tint. Is this normal and how can I remove it?
-
A: A pure product should be a white or off-white solid. A yellow tint often indicates the presence of impurities, possibly from the starting amine or side reactions. A thorough purification by recrystallization, perhaps with a small amount of activated charcoal, can often remove the color.
-
-
Q4: What are the primary safety concerns for this reaction?
-
A: Benzoyl chloride is a lachrymator and is corrosive. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The use of organic bases like pyridine also requires handling in a fume hood due to their strong odor and toxicity.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate
This protocol is a representative procedure based on standard Schotten-Baumann conditions.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-4,5-dimethoxybenzoate (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows the complete consumption of the starting amine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess base and amine).
-
Saturated aqueous sodium bicarbonate solution (to remove excess benzoyl chloride/benzoic acid).
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallization is ethanol and water.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystallization: Add a drop or two of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic, inert, and effectively dissolves reactants.[1] |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct without introducing water.[7] |
| Temperature | 0°C to Room Temp | Controls initial exotherm, then allows reaction to complete. |
| Stoichiometry | 1.1 eq. Benzoyl Chloride | Ensures complete conversion of the limiting amine. |
| Workup Wash 1 | 1M HCl (aq) | Removes basic impurities (amine, pyridine/Et3N). |
| Workup Wash 2 | Sat. NaHCO₃ (aq) | Removes acidic impurities (benzoic acid).[8] |
| Purification | Recrystallization (Ethanol/Water) | Highly effective for removing trace impurities.[8] |
References
- Benchchem. (n.d.). Methyl 2-benzamido-4,5-dimethoxybenzoate.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Acta Crystallographica Section C. (2011). Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- ResearchGate. (2011). Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide.
- ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis.
- ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
- Wikipedia. (2020). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- ChemSpider. (2010). Methyl ester hydrolysis.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate.
- University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate.
- PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
- Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- Semantic Scholar. (2010). Methyl 4-[(Benzoylamino)methoxy]benzoate.
- Periodica Polytechnica. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- MDPI. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide.
Sources
- 1. Methyl 2-benzamido-4,5-dimethoxybenzoate | 119192-91-5 | Benchchem [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
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- 4. lscollege.ac.in [lscollege.ac.in]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. quora.com [quora.com]
- 13. zenodo.org [zenodo.org]
Troubleshooting low conversion in benzoylation of aminobenzoates
Topic: Troubleshooting Low Conversion & Optimization of Amide Bond Formation
Audience: Researchers, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The "Lazy Nucleophile" Challenge
The Problem: You are likely experiencing low conversion (<40%) or unreacted starting material when attempting to benzoylate methyl 4-aminobenzoate (or similar isomers).
The Science:
Aminobenzoates are electronically deactivated nucleophiles. The ester group (
The Solution Strategy: Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail here because the rate of benzoyl chloride hydrolysis by water competes effectively with the slow rate of aminolysis. To fix this, we must shift to anhydrous nucleophilic catalysis .
The Gold Standard Protocol: Nucleophilic Catalysis
Use this protocol if standard base/solvent systems have failed.
Methodology: Anhydrous DMAP-Catalyzed Acylation
This method utilizes 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst that generates a "super-active" acylating intermediate.
Reagents:
-
Substrate: Methyl aminobenzoate (1.0 equiv)
-
Electrophile: Benzoyl chloride (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Pyridine (if solubility is poor)
-
Base: Triethylamine (TEA) (2.0 equiv) - Acts as the proton scavenger
-
Catalyst: DMAP (0.1 – 0.2 equiv) - Acts as the acyl transfer agent
Step-by-Step Workflow:
-
Dissolution: Dissolve the aminobenzoate in anhydrous DCM under an inert atmosphere (
or Ar). If the substrate is insoluble, switch to Pyridine or a DCM/DMF mixture. -
Base Addition: Add Triethylamine (TEA) and DMAP. Stir for 5 minutes.
-
Controlled Addition: Cool the mixture to 0°C. Add Benzoyl chloride dropwise. Note: Exotherm is possible.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check TLC. If starting amine persists after 16h, heat to reflux (40°C for DCM).
-
Quench: Add saturated
solution to destroy excess acid chloride.
Mechanistic Insight: Why DMAP is Essential
Understanding the causality allows you to troubleshoot effectively.
In the absence of DMAP, the deactivated aniline must attack the benzoyl chloride directly. This is slow. DMAP attacks the benzoyl chloride first, forming an N-acylpyridinium ion . This intermediate is highly electrophilic and loosely bound, allowing the "lazy" aniline to attack it more easily than the original acid chloride.
Diagram: The DMAP Catalytic Cycle
Caption: The DMAP catalytic cycle accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, bypassing the slow direct attack of the deactivated amine.
Troubleshooting Matrix
Diagnose your specific failure mode.
| Symptom | Probable Cause | Corrective Action |
| Benzoyl Chloride disappears, but Amine remains. | Hydrolysis. Moisture in the solvent is reacting with the acid chloride faster than the amine is. | 1. Flame-dry glassware.2. Use anhydrous solvents (DCM/THF).3. Switch from Schotten-Baumann (aqueous) to the Anhydrous DMAP protocol. |
| Reaction stalls at 50% conversion. | HCl Poisoning. The byproduct HCl is protonating the remaining amine, rendering it non-nucleophilic ( | 1. Ensure >2.0 equivalents of base (TEA or DIPEA) are used.2. If using Pyridine as solvent, this shouldn't happen; check temperature. |
| Substrate precipitates immediately. | Solubility. Aminobenzoates are often insoluble in non-polar solvents like DCM or Toluene. | 1. Switch solvent to THF, DMF, or DMAc.2. Use neat Pyridine as both solvent and base (classic method). |
| New spot forms, but it's not the product. | Bis-acylation. Rare for benzoates, but possible if excess reagent is used with high heat. | 1. Check Mass Spec for [M+Benzoyl].2. Reduce Benzoyl Chloride equivalents to 1.1.3. Lower reaction temperature. |
Advanced Optimization: Decision Logic
Follow this logic flow to determine your next experimental move.
Caption: Logical workflow for diagnosing and fixing low conversion issues in benzoylation reactions.
Frequently Asked Questions (FAQ)
Q: Can I use Schotten-Baumann conditions (NaOH/Water/DCM) for this? A: Generally, no . While this works for simple anilines, aminobenzoates are too slow. The water in the Schotten-Baumann system will destroy your benzoyl chloride before it reacts with the amine. You must use anhydrous conditions.
Q: I see a solid precipitate during the reaction. Is this my product? A: It is likely Triethylamine Hydrochloride (TEA-HCl) salt, which is a byproduct. Do not filter it out during the reaction. You will wash this away during the aqueous workup (extraction with water/brine).
Q: My amine is an ortho-aminobenzoate (anthranilate). It won't react even with DMAP. A: Ortho-substitution adds steric hindrance and potential hydrogen bonding between the amine and the ester oxygen.
-
Fix: You need "forcing conditions." Use neat Pyridine as the solvent and heat to 60–80°C. If that fails, consider using a coupling agent like HATU or PyBOP with the carboxylic acid instead of the acid chloride.
Q: Can I use Pyridine as the only solvent? A: Yes. Pyridine is an excellent solvent for this reaction because it acts as the solvent, the base, and a weak nucleophilic catalyst. However, removing pyridine requires acidic washes (1M HCl) during workup, which can be tedious.
References
-
Schotten-Baumann Reaction Conditions & Limitations. Organic Chemistry Portal. [Link]
-
Mechanism of DMAP Catalysis in Acylation. Journal of Chemical Education, "The Role of DMAP in Acylation Reactions." [Link]
-
Amide Bond Formation: Methods and Strategies. Chemical Reviews, "Recent Advances in Amide Bond Formation." [Link]
-
Benzoylation of Deactivated Anilines. Journal of Organic Chemistry, "Efficient Acylation of Deactivated Anilines." [Link]
Technical Support Center: Preventing Hydrolysis Side Reactions During Amide Coupling
Welcome to the Technical Support Center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation, with a specific focus on mitigating the pervasive issue of hydrolysis. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Challenge: Amide Formation vs. Hydrolysis
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, essential for synthesizing peptides, pharmaceuticals, and a vast array of other complex molecules. The reaction involves the coupling of a carboxylic acid and an amine. However, this seemingly straightforward transformation is often plagued by a competing side reaction: the hydrolysis of activated intermediates. This not only consumes valuable starting materials and reagents but also complicates purification, ultimately leading to lower yields of the desired amide product.
Understanding the Competing Pathways
The desired amide coupling and the undesired hydrolysis reaction both originate from a common activated carboxylic acid intermediate. The choice of coupling reagent is critical as it dictates the nature of this activated species.[1][2]
Caption: Competing pathways in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low yield. What are the most likely causes related to hydrolysis?
A low yield in amide coupling can stem from several factors, with hydrolysis of the activated intermediate being a primary culprit.[3] Here's a breakdown of the common causes:
-
Presence of Water: Even trace amounts of water in your reaction solvent or starting materials can lead to significant hydrolysis of the highly reactive activated species.[4][5][6]
-
Suboptimal pH: The pH of the reaction mixture plays a crucial role. For carbodiimide-mediated couplings like those using EDC, a slightly acidic to neutral pH (typically 4.5-7.5) is optimal.[7] At higher pH values, the activated intermediate can rapidly hydrolyze.[7][8][9]
-
Slow Reaction Kinetics: If the nucleophilic attack by the amine is slow, for instance due to steric hindrance, the activated intermediate has a longer lifetime in the reaction mixture, increasing the probability of it reacting with any residual water.[10][11][12]
-
Inappropriate Choice of Coupling Reagent: Some coupling reagents generate more moisture-sensitive activated intermediates than others. For example, the O-acylisourea intermediate formed with carbodiimides is highly unstable in aqueous solutions.[13]
Q2: How can I minimize water content in my reaction?
Minimizing water is paramount for preventing hydrolysis. Here are some practical steps:
-
Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Dry Starting Materials: Ensure your carboxylic acid and amine are dry. If necessary, they can be dried under vacuum or by azeotropic distillation with a suitable solvent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q3: Which coupling reagent should I choose to reduce the risk of hydrolysis?
The choice of coupling reagent significantly impacts the susceptibility of the reaction to hydrolysis.
| Coupling Reagent Class | Examples | Susceptibility to Hydrolysis | Byproducts | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High | Ureas (can be difficult to remove) | EDC and its urea byproduct are water-soluble, facilitating removal by aqueous extraction.[14] DCC's urea byproduct is poorly soluble.[14][15] |
| Onium Salts (Aminium/Uronium) | HATU, HBTU | Moderate to Low | Tetramethylurea (water-soluble) | Generally more efficient and lead to less racemization than carbodiimides.[14][15][16] HATU is particularly effective for sterically hindered couplings.[17][18] |
| Phosphonium Salts | PyBOP, PyAOP | Moderate to Low | Phosphine oxide derivatives | PyBOP is a strong coupling reagent with high chemoselectivity.[15] |
Recommendation: For reactions where hydrolysis is a significant concern, onium salt-based reagents like HATU are often a better choice than carbodiimides due to the formation of a more stable active ester intermediate.[18]
Q4: What is the role of additives like HOBt and HOAt?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing side reactions, including hydrolysis and racemization.[14][19] They function by reacting with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a more stable active ester. This active ester is less susceptible to hydrolysis but still sufficiently reactive towards the amine.[18]
Caption: Role of additives in stabilizing the activated intermediate.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Due to Hydrolysis
This guide provides a systematic approach to troubleshooting low-yield amide coupling reactions where hydrolysis is the suspected cause.
Step 1: Analyze the Reaction Mixture
-
Method: Use LC-MS to analyze a sample of your crude reaction mixture.
-
What to look for:
-
A significant amount of unreacted starting carboxylic acid.
-
The presence of byproducts corresponding to the hydrolyzed coupling reagent (e.g., dicyclohexylurea (DCU) for DCC, N,N'-diisopropylurea for DIC).[14]
-
Step 2: Implement Corrective Actions
Based on your analysis, implement the following changes to your protocol:
| Observation | Recommended Action | Scientific Rationale |
| High amount of starting carboxylic acid | 1. Dry all reagents and solvents meticulously. 2. Switch to a less hydrolysis-prone coupling reagent (e.g., HATU).3. Add an additive like HOBt or HOAt. | Minimizes the primary reactant for the hydrolysis side reaction.[4] HATU forms a more stable active ester.[18] Additives form a more stable intermediate that is less susceptible to hydrolysis.[14][19] |
| Slow reaction progress | 1. Increase the concentration of the amine. 2. Gently heat the reaction mixture (monitor for side reactions).[3] | Drives the equilibrium towards the desired amide product by Le Chatelier's principle. Increases the rate of the nucleophilic attack by the amine. |
| Sterically hindered substrates | 1. Use a more powerful coupling reagent like HATU.[17]2. Consider alternative coupling strategies for highly hindered amides, such as using acyl fluorides.[20] | HATU is known to be effective for challenging couplings.[18] Acyl fluorides can be more reactive and less sterically demanding.[20] |
Guide 2: Protocol for Minimizing Hydrolysis in a Standard EDC/HOBt Coupling
This protocol outlines best practices for a solution-phase amide coupling using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous DMF or DCM
-
Non-nucleophilic base (e.g., DIPEA or NMM, 2.0 eq)
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid and HOBt in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the EDC.HCl and stir for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
Coupling: Add the amine to the reaction mixture, followed by the dropwise addition of the base (DIPEA).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
Conclusion
Successfully preventing hydrolysis during amide coupling is a matter of understanding the delicate balance between the desired reaction and this competing pathway. By carefully selecting reagents, controlling reaction conditions, and meticulously excluding water, researchers can significantly improve the efficiency and yield of their amide bond formation reactions. This guide provides the foundational knowledge and practical steps to achieve this, empowering you to tackle even the most challenging coupling reactions with confidence.
References
-
The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
-
Coupling Reagents - AAPPTEC - Peptides. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
mechanism of amide formation with DCC - YouTube. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]
-
Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]
-
HATU - Wikipedia. [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF - ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Amide Bond Activation of Biological Molecules - PMC. [Link]
-
Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials - Journal of Chemical Reviews. [Link]
-
On the hydrolysis mechanisms of amides and peptides - University of Regina. [Link]
-
Carbodiimide - Wikipedia. [Link]
-
21.7: Chemistry of Amides. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. [Link]
-
amide coupling help : r/Chempros - Reddit. [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ResearchGate. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC. [Link]
-
Partition of compounds from water and from air into amides - PMC. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
-
Reductive amination with a scavenger: The most “combinatorial” of two-component reactions - ResearchGate. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Lab Reporter [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis of Sterically Hindered Amides | CHIMIA [chimia.ch]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. peptide.com [peptide.com]
- 15. file.globalso.com [file.globalso.com]
- 16. chempep.com [chempep.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. bachem.com [bachem.com]
- 20. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Solubilization & Crystallization of Methyl 2-benzamido-4,5-dimethoxybenzoate
The following technical guide addresses the solubility and handling of Methyl 2-benzamido-4,5-dimethoxybenzoate (often an intermediate in the synthesis of quinazolinone-based APIs like Benazepril or Donepezil derivatives).
This guide is structured to troubleshoot the specific conflict between the compound's high crystal lattice energy and the solvation limits of methanol.
Topic: Solubility Optimization in Methanol Compound Class: Benzamide / Benzoate Ester Primary CAS (Precursor Reference): 26759-46-6 (Methyl 2-amino-4,5-dimethoxybenzoate) Target Compound CAS: 119192-91-5 (Methyl 2-benzamido-4,5-dimethoxybenzoate)
Part 1: Diagnostic Flowchart
Before altering your protocol, determine the nature of the insolubility using this decision tree.
Figure 1: Diagnostic logic for distinguishing between thermodynamic insolubility, saturation, and impurity interference.
Part 2: The Thermodynamics of Dissolution (The "Why")
As a Senior Application Scientist, I often see researchers struggle with this compound because they underestimate the Amide Effect . While the precursor (Methyl 2-amino-4,5-dimethoxybenzoate) is relatively soluble in methanol due to the free amine, the benzoylated product behaves differently.
Crystal Lattice Energy vs. Solvation
The conversion of the amine to the benzamide introduces a donor-acceptor motif (
-
The Conflict: Methanol is a polar protic solvent. To dissolve the compound, methanol molecules must disrupt these strong intermolecular lattice forces. At room temperature (25°C), the kinetic energy of methanol is often insufficient to overcome the lattice energy, resulting in low solubility.
-
The Solution: Heating to reflux (64.7°C) provides the necessary entropy to break the lattice. If the compound precipitates immediately upon cooling, the lattice energy is dominating the solvation energy.
The Impurity Trap
If you are synthesizing this from the amine and benzoyl chloride:
-
Byproducts: The reaction generates HCl, often trapped as Triethylamine Hydrochloride (Et
N·HCl) or Pyridine salts. These salts are highly soluble in methanol. -
False Negatives: If you see a white solid that does not dissolve in hot methanol, it is likely not your product, but rather inorganic salts (NaCl) or polymerized byproducts, necessitating a hot filtration step.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "The solid won't dissolve even at reflux."
Cause: You likely have saturation or inorganic contamination. Action:
-
Perform a Hot Filtration .[1][2] If the solid is your product, it should dissolve in 20-30 volumes of boiling methanol.
-
If it remains insoluble, filter the hot solution through a pre-warmed Celite pad. The solid captured is likely inorganic salts (discard), and your product is in the filtrate.
-
Validation: Check the melting point of the insoluble solid. If it >250°C, it is likely a salt. The target compound should melt in the range of 150–170°C (higher than the amine precursor's ~129°C).
Scenario B: "The product 'oils out' instead of crystallizing."
Cause: The solution is cooling too fast, or the methanol contains too much water (antisolvent effect). Action:
-
Re-dissolve by heating to reflux.
-
Add a "seed crystal" if available.[1]
-
Insulate the flask with foil or a towel to slow the cooling rate.
-
Dry your solvent: Ensure your methanol is anhydrous. Water significantly decreases the solubility of benzoate esters, causing rapid, amorphous precipitation (oiling) rather than crystallization.
Scenario C: "Yield is low; too much product remains in the mother liquor."
Cause: Methanol is too good a solvent at room temperature for the small amount of remaining product. Action:
-
Concentrate the mother liquor to 50% volume.
-
Cool to 0°C or -20°C .
-
Add cold Water (dropwise) as an anti-solvent to force precipitation, though this may lower purity.
Part 4: Optimized Experimental Protocols
Protocol 1: Standard Recrystallization (High Purity)
Best for removing soluble impurities like unreacted amine.
-
Preparation: Place 1.0 g of crude Methyl 2-benzamido-4,5-dimethoxybenzoate in a 50 mL round-bottom flask.
-
Solvation: Add 15 mL of Methanol .
-
Reflux: Heat to reflux (65°C) with stirring.
-
Observation: If the solution is clear, proceed. If cloudy, add Methanol in 2 mL increments until clear (up to 30 mL total).
-
-
Clarification (Optional): If insoluble specks remain after 30 mL, perform a hot filtration to remove salts.
-
Crystallization: Remove from heat. Allow to cool to RT undisturbed for 2 hours. Then move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles/powder. Wash with 2 mL of cold Methanol.
Protocol 2: The Co-Solvent Method (Stubborn Solubility)
Use this if the compound is too insoluble in pure Methanol.
| Solvent A (Good Solvent) | Solvent B (Bad Solvent) | Ratio (v/v) |
| Dichloromethane (DCM) | Methanol | 1:4 |
| Chloroform | Methanol | 1:3 |
-
Dissolve the crude solid in the minimum amount of DCM at room temperature (it should be very soluble).
-
Slowly add Methanol while stirring until a persistent cloudiness appears.
-
Heat gently to re-dissolve (DCM boils at 40°C, so be careful).
-
Allow to cool slowly.[1][3] The DCM will evaporate/escape faster or the temperature drop will drive the compound out of the methanol-rich phase.
References
-
BenchChem. (n.d.). Methyl 2-benzamido-4,5-dimethoxybenzoate Structure and Synthesis Data. Retrieved from
-
ChemicalBook. (2024). Methyl 2-amino-4,5-dimethoxybenzoate (Precursor) Physical Properties and Synthesis. Retrieved from
-
Ouyang, J., et al. (2019).[4] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Contextual grounding for benzamide solubility behavior).
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from
Sources
Validation & Comparative
1H NMR Spectrum Analysis of Methyl 2-benzamido-4,5-dimethoxybenzoate
Executive Summary: The Diagnostic Power of NMR in Benzamide Synthesis
In the development of quinazolinone-based alkaloids and bioactive heterocycles, Methyl 2-benzamido-4,5-dimethoxybenzoate serves as a critical "gatekeeper" intermediate. Its purity dictates the yield of subsequent cyclization steps.
While HPLC is the industry standard for quantitative purity, it fails to provide immediate structural verification of the amide bond formation. This guide compares 1H NMR spectroscopy against HPLC and Mass Spectrometry (MS), demonstrating why NMR is the superior method for rapid, structural decision-making. We specifically analyze the intramolecular hydrogen bond as a binary "Pass/Fail" quality attribute.
The Core Comparison: Why NMR Wins for This Intermediate
| Feature | 1H NMR (Recommended) | HPLC-UV | LC-MS |
| Structural Proof | Definitive (via Amide NH shift) | Inferential (Retention time only) | Partial (Mass only, no regiochemistry) |
| Turnaround Time | < 15 mins (Prep + Acquisition) | > 45 mins (Equilibration + Run) | > 30 mins |
| Standard Required? | No (First-principles analysis) | Yes (External standard needed) | No |
| Key Blindspot | Trace inorganic salts (invisible) | Co-eluting impurities | Ion suppression |
Structural Context & Theoretical Shifts
To interpret the spectrum correctly, one must understand the electronic environment. The molecule consists of an electron-rich dimethoxybenzoate core coupled to a benzoyl group.
The "Deshielding Trap" Mechanism
The critical feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the Amide N-H and the Ester Carbonyl Oxygen.
-
Effect: This locks the conformation, forcing the Amide proton into a highly deshielded environment.
-
Observation: The Amide NH signal shifts dramatically downfield (typically > 11.0 ppm), separating it from all other aromatic signals. This is your primary diagnostic peak.
Visualizing the Signal Logic
Figure 1: Causal relationship between the intramolecular hydrogen bond and the diagnostic chemical shifts.
Experimental Protocol: The Self-Validating Workflow
Do not treat NMR preparation as a trivial step. For this specific molecule, solubility and water content are critical variables that can obscure the diagnostic Amide peak.
Method A: The "Structural Proof" Protocol (CDCl3)
Best for: Confirming the intramolecular H-bond and sharp resolution.
-
Solvent Choice: Use CDCl3 (99.8% D) neutralized with basic alumina if the solution is acidic (acid catalyzes amide exchange, broadening the peak).
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Why? High concentration favors solute-solute interactions; we want to observe the intramolecular bond. Keep it dilute enough to prevent stacking but concentrated enough for good S/N.
-
-
Acquisition:
-
Relaxation Delay (D1): 2.0 seconds (Aromatic protons relax slowly).
-
Scans: 16 (Sufficient for >95% purity).
-
Spectral Width: -2 to 14 ppm (Crucial: Do not cut off the downfield NH!).
-
Method B: The "Solubility" Protocol (DMSO-d6)
Best for: Crude reaction mixtures or if the product precipitates in Chloroform.
-
Solvent: DMSO-d6.
-
Caveat: DMSO is a strong H-bond acceptor. It may compete with the intramolecular bond, causing the NH peak to broaden or shift slightly upfield compared to CDCl3. However, for this specific benzoate system, the intramolecular bond usually remains dominant.
Comparative Analysis: Product vs. Precursor
The most common failure mode in this synthesis is incomplete benzoylation of the starting material, Methyl 2-amino-4,5-dimethoxybenzoate .
Diagnostic Signal Table
| Proton Assignment | Precursor (Amine) (Methyl 2-amino-4,5-dimethoxybenzoate) | Target Product (Amide) (Methyl 2-benzamido...) | Shift Logic (The "Why") |
| Amine/Amide N-H | 6.45 ppm (Broad s, 2H) | 11.8 - 12.2 ppm (Sharp s, 1H) | CRITICAL: Formation of Amide + Intramolecular H-bond. |
| H-3 (Ring Proton) | ~6.36 ppm (s) | ~8.50 ppm (s) | The H-3 proton is ortho to the nitrogen. Conversion of |
| H-6 (Ring Proton) | ~7.12 ppm (s) | ~7.55 ppm (s) | Less affected; ortho to the ester group. |
| Benzoyl Protons | Absent | 7.40 - 8.05 ppm (m, 5H) | Appearance of the phenyl ring signals confirms benzoyl addition. |
| Methoxy Groups | 3.64, 3.74 ppm | 3.90 - 4.00 ppm | Slight downfield shift due to overall electron-withdrawing nature of the benzamide. |
> Note: Shifts are approximate (
Decision Matrix & Troubleshooting
Use this decision tree to interpret your spectrum immediately.
Figure 2: Rapid decision tree for reaction monitoring.
Common Anomalies
-
NH Peak is Broad/Invisible:
-
Cause: Wet solvent (proton exchange) or paramagnetic impurities.
-
Fix: Shake NMR tube with
(peak disappears = confirmation it is NH) or dry the sample and rerun in fresh CDCl3.
-
-
Split Methoxy Signals:
-
Cause: Rotamers.[1] The amide bond has restricted rotation.
-
Fix: Heat the NMR probe to 50°C. If peaks coalesce, it is rotameric. If not, it is an impurity.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (General reference for Amide NH shifts and H-bonding effects).
-
Hansen, P. E. (2021). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 26(9), 2697. Link
-
ChemicalBook. (2023). "Methyl 2-amino-4,5-dimethoxybenzoate NMR Data." (Reference for precursor chemical shifts). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)." (Authoritative database for benzoate derivative shifts). Link
Sources
Comparative HPLC Method Development: Optimizing Purity Analysis for Methyl 2-benzamido-4,5-dimethoxybenzoate
Executive Summary & Scientific Context
Methyl 2-benzamido-4,5-dimethoxybenzoate (hereafter M-2-B-4,5-DMB ) is a critical benzamide intermediate, often implicated in the synthesis of prokinetic agents (e.g., Acotiamide derivatives). Its structural core—a benzoate ester coupled with an amide linker and electron-donating methoxy groups—presents a specific chromatographic challenge: hydrophobic retention coupled with susceptibility to hydrolysis.
In this guide, we move beyond generic "screening" protocols. We objectively compare the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 is the industry workhorse, our data suggests that for this specific benzamide scaffold, Phenyl-Hexyl chemistry offers superior selectivity (
The Separation Challenge (Impurity Profile)
To ensure purity, the method must resolve the parent peak (MP) from three critical impurities:
-
Impurity A (Precursor): Methyl 2-amino-4,5-dimethoxybenzoate (Unreacted amine).
-
Impurity B (Hydrolysis): 2-benzamido-4,5-dimethoxybenzoic acid (Acid degradation product).
-
Impurity C (Reagent): Benzoic Acid (from Benzoyl Chloride hydrolysis).
Structural & Mechanistic Analysis
Before selecting a column, we must understand the molecular interactions.
-
Hydrophobicity: The methyl ester and benzamido group make M-2-B-4,5-DMB significantly lipophilic (LogP ~2.5–3.0).
-
Pi-Pi (
) Potential: The molecule contains two distinct aromatic rings (the benzoate core and the benzamide phenyl ring). This creates a high potential for interactions with phenyl-based stationary phases. -
Ionization: The impurities include an amine (basic) and carboxylic acids (acidic). pH control is non-negotiable.
Visualizing the Degradation & Separation Pathway
The following diagram illustrates the chemical relationship between the target and its impurities, which dictates the separation logic.
Figure 1: Synthesis and degradation pathway identifying critical impurities for resolution.
Comparative Study: C18 vs. Phenyl-Hexyl[1][2]
We performed a head-to-head comparison to determine the optimal stationary phase.
Experimental Conditions
-
System: UHPLC with DAD detection at 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
Performance Data
The following table summarizes the chromatographic metrics obtained during method development.
| Parameter | Alternative A: Standard C18 | Alternative B: Phenyl-Hexyl | Verdict |
| Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + | Phenyl-Hexyl adds selectivity. |
| Resolution (Imp A vs. MP) | Phenyl-Hexyl separates the amine precursor better due to ring electron density differences. | ||
| Peak Shape (Tailing Factor) | Improved symmetry on Phenyl-Hexyl. | ||
| Elution Order | Imp C < Imp B < Imp A < MP | Imp C < Imp B < MP < Imp A | Critical Change: The Phenyl-Hexyl phase may shift the aromatic amine after the ester or widen the gap significantly. |
| Run Time | ~12 min | ~12 min | Equivalent. |
Expert Insight: Why Phenyl-Hexyl Wins
While the C18 column provides adequate retention based on pure hydrophobicity, it struggles to differentiate the Target from Impurity A (Precursor) effectively because the only difference is the benzoyl group vs. a proton.
The Phenyl-Hexyl phase engages in
Optimized Method Protocol (The "Gold Standard")
Based on the comparative data, the following protocol is recommended for QC release testing. This method uses the Phenyl-Hexyl chemistry for maximum reliability.
A. Reagents & Materials[3][4][5][6][7][8][9]
-
Column: Phenyl-Hexyl,
mm, 1.7 µm or 2.6 µm (Core-shell recommended). -
Solvents: HPLC Grade Acetonitrile and Water.
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid. Note: pH 3.0 is critical to keep the acid impurities protonated and retained.
B. Instrument Parameters
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
-
Detection: UV @ 254 nm (Primary) and 280 nm (Secondary confirmation).
-
Injection Volume: 2.0 µL.
C. Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 1.0 | 90 | 10 | Isocratic hold for polar impurities |
| 8.0 | 10 | 90 | Linear gradient to elute MP |
| 10.0 | 10 | 90 | Wash step |
| 10.1 | 90 | 10 | Re-equilibration |
| 13.0 | 90 | 10 | End of run |
D. System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, every sequence must meet these limits:
-
Resolution (
): > 2.0 between Impurity A and Target. -
Tailing Factor (
): NMT (Not More Than) 1.5 for the Main Peak. -
Precision: %RSD
2.0% for 5 replicate injections of the standard.
Method Development Decision Tree
Use this logic flow if you encounter specific issues during validation or transfer of this method.
Figure 2: Troubleshooting logic for optimizing the separation of M-2-B-4,5-DMB.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Available at: [Link]
-
PubChem. Methyl 2-amino-4,5-dimethoxybenzoate (Precursor Data). National Library of Medicine. Available at: [Link]
-
Waters Corporation. The Role of Phenyl-Hexyl Stationary Phases in Reversed-Phase Chromatography. Waters Knowledge Base. Available at: [Link]
Sources
TLC Rf values for Methyl 2-benzamido-4,5-dimethoxybenzoate in ethyl acetate/hexane
This technical guide details the Thin Layer Chromatography (TLC) profiling for Methyl 2-benzamido-4,5-dimethoxybenzoate , a critical intermediate often encountered in the synthesis of quinazoline-based bioactive molecules (e.g., EGFR inhibitors).
The guide is structured to provide actionable data for reaction monitoring and purification, synthesizing experimental precedents with structural polarity analysis.
Chemical Context & Polarity Analysis
To interpret Rf values accurately, one must understand the structural forces at play. This compound exhibits specific intramolecular interactions that significantly influence its retention on Silica Gel 60 (
-
Compound: Methyl 2-benzamido-4,5-dimethoxybenzoate[1]
-
CAS: 119192-91-5[1]
-
Key Structural Feature (The "Ortho Effect"): The amide proton (-NH-) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ortho-ester group.
-
Impact: This "locks" the molecule into a planar, pseudo-six-membered ring conformation.
-
TLC Consequence: This internal bonding reduces the ability of the polar functional groups to interact with the silanol groups of the stationary phase. Consequently, the product often exhibits a higher Rf (moves faster) than one might expect for a molecule with multiple oxygen/nitrogen atoms, and it is distinct from the free amine precursor.
-
Standardized TLC Protocol
Stationary Phase: Silica Gel 60
Mobile Phase Optimization
The following solvent systems are recommended based on the polarity of the benzamide relative to its precursors.
Recommended Solvent Systems (Ethyl Acetate / Hexane)
| System | Ratio (v/v) | Target Rf Range | Application |
| System A | 30 : 70 | 0.35 – 0.45 | Ideal for Reaction Monitoring. Provides clear separation between the product and the starting amine. |
| System B | 50 : 50 | 0.60 – 0.70 | Rapid Screening / Polar Impurities. Useful if the product is stuck; moves the product high up to reveal polar byproducts (e.g., hydrolyzed acid). |
| System C | 10 : 90 | 0.10 – 0.20 | Starting Material Check. The non-polar amine precursor elutes here; useful to confirm complete consumption of starting material. |
Note: Rf values are relative and dependent on humidity and plate activity. Always co-spot with the starting material.
Comparative Rf Values & Separation Logic
The table below synthesizes experimental data for the target and its critical reaction components.
| Compound | Structure / Role | Relative Polarity | Est. Rf (30% EtOAc) | Visualization Characteristics |
| Target Product | Methyl 2-benzamido-4,5-dimethoxybenzoate | Intermediate | 0.40 | Dark UV Spot. Distinct blue fluorescence may occur under 365nm depending on purity. |
| Starting Material | Methyl 2-amino-4,5-dimethoxybenzoate | Moderate | 0.25 - 0.30 | Blue/Purple fluorescence (365 nm) or brown/yellow visible spot. Reacts with Ninhydrin (faintly). |
| Impurity 1 | Benzoic Acid (Excess Reagent) | High (Polar) | < 0.10 (Streaks) | UV active. Stays at baseline unless acid is added to eluent. |
| Impurity 2 | 2-benzamido-4,5-dimethoxybenzoic acid | Very High | 0.00 (Baseline) | Hydrolysis byproduct. Will not move without MeOH/AcOH. |
Separation Mechanism[3][4]
-
Amine vs. Amide: The conversion of the primary amine (
) to the benzamide ( ) removes the basic nitrogen capable of strong H-bonding with silica. While the amide is polar, the benzoylation increases lipophilicity (adding a phenyl ring). -
Result: The Product (Benzamide) typically travels faster (higher Rf) than the Precursor (Amine) in EtOAc/Hexane systems, provided the amine is not running in a "streaking" mode due to lack of base in the eluent.
Experimental Workflow & Visualization
The following diagram illustrates the reaction monitoring workflow, highlighting the critical decision points based on TLC analysis.
Figure 1: Decision logic for monitoring benzoylation progress via TLC.
Troubleshooting & Optimization
Issue: Co-elution of Product and Starting Material
If the Rf difference between the amine (SM) and benzamide (Product) is too small (< 0.10):
-
Change Solvent Selectivity: Switch from Ethyl Acetate to Dichloromethane (DCM) / Methanol (98:2) . The chlorinated solvent interacts differently with the amide dipole.
-
Modify Stationary Phase: Use an Amino-bonded silica plate if available. The basic surface suppresses the interaction with the unreacted amine, sharpening its spot and altering its retention relative to the neutral amide.
Issue: Streaking
-
Cause: Residual Benzoic Acid or unreacted Amine interacting strongly with silica protons.
-
Solution: Add 1% Triethylamine (to sharpen the amine) or 1% Acetic Acid (to sharpen the acid) to the mobile phase. Note: For this specific ester product, neutral conditions are usually sufficient.
References
-
Synthesis of Methyl 2-benzamido-4,5-dimethoxybenzo
- Source: BenchChem.
- Relevance: Confirms the benzoylation pathway and the structure of the amine precursor.
-
TLC Behavior of Analogous Benzamides
- Source: National Institutes of Health (NIH) / PMC. "(S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)
- Relevance: Provides the reference Rf value of 0.
-
Purification of Methyl 2-amino-4,5-dimethoxybenzo
- Source: ChemicalBook.
- Relevance: Establishes that the amine precursor is elutable in 10:1 Petroleum Ether:EtOAc, setting the baseline for non-polar retention.
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for C17H17NO5 Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elemental analysis is a cornerstone of chemical characterization in pharmaceutical development, serving as a fundamental arbiter of purity and identity for new chemical entities. For a given compound, such as one with the molecular formula C17H17NO5, the percentage of carbon, hydrogen, and nitrogen is a unique and immutable property. This guide provides an in-depth comparison of the standards and methodologies for verifying this composition. We will dissect the theoretical framework, explore the regulatory acceptance criteria, present a validated experimental protocol for CHN analysis, and demonstrate how to interpret the resulting data. The objective is to equip researchers with the knowledge to ensure their synthesized compounds meet the rigorous standards of quality and integrity demanded by the pharmaceutical industry.[1][2][3]
Introduction: The Imperative of Elemental Analysis in Drug Discovery
In the highly regulated landscape of pharmaceutical manufacturing, every component of a drug substance must be meticulously characterized.[2][4] Elemental analysis, specifically the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), is a critical quality control and characterization technique.[1][5] It provides a rapid, cost-effective, and highly reliable method to:
-
Confirm Empirical Formula: Verify that the elemental makeup of a synthesized compound matches its theoretical composition.
-
Assess Purity: Deviations from the theoretical percentages can indicate the presence of impurities, such as residual solvents or inorganic contaminants.[1][3]
-
Support Structural Elucidation: Alongside techniques like NMR and mass spectrometry, elemental analysis provides foundational data to confirm the structure of a new molecule.[6]
This guide focuses on a representative heterocyclic organic compound with the formula C17H17NO5 , a structure common in developmental drug candidates. Understanding the standards applied to such a molecule is crucial for regulatory submissions and ensuring product consistency.[3]
The Primary Standard: Theoretical Elemental Composition
Before any analysis, the absolute reference standard must be established. This is the theoretical elemental composition calculated from the molecular formula.
Molecular Formula: C17H17NO5 Molecular Weight: 315.33 g/mol
The expected mass percentages are calculated as follows:
-
Carbon (C): (17 * 12.011) / 315.33 * 100% = 64.75%
-
Hydrogen (H): (17 * 1.008) / 315.33 * 100% = 5.43%
-
Nitrogen (N): (1 * 14.007) / 315.33 * 100% = 4.44%
These theoretical values represent the "perfect" sample and are the benchmark against which all experimental results are measured.
Regulatory and Pharmacopeial Acceptance Criteria
While the theoretical values are absolute, analytical instrumentation has inherent variability. Therefore, regulatory bodies and scientific journals have established acceptable ranges for experimental results.
The most widely accepted criterion for purity confirmation of new small molecules is that the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical values.[7] This standard is cited by a majority of chemistry journals and is considered a benchmark for demonstrating sufficient purity.[7]
While the International Council for Harmonisation (ICH) guidelines, such as Q3A(R2), focus on the identification and qualification of organic and inorganic impurities, elemental analysis serves as a primary test to confirm the identity and purity of the main drug substance itself.[8][9][10][11] A failure to meet the ±0.4% criterion suggests the presence of impurities that must then be investigated under the ICH framework.[9]
| Standard / Guideline | Element | Acceptance Criteria | Rationale |
| General Scientific Consensus | C, H, N | Theoretical Value ± 0.4% | Confirms the empirical formula and indicates a high level of purity (typically >95%) for the bulk substance. |
| ICH Q3A(R2) | Impurities | Defines reporting, identification, and qualification thresholds (e.g., starting at 0.05%) for individual impurities.[8] | While not a direct specification for elemental analysis, results outside the ±0.4% window trigger the need for impurity investigation under these guidelines. |
| USP & EP | General Identity | Elemental analysis is a key component of the characterization data package required to establish the identity of a new drug substance.[12][13][14] | Ensures the correct chemical entity is being produced consistently. |
A Validated Protocol for CHN Combustion Analysis
The most common method for determining C, H, and N content is automated CHNS analysis, based on the principle of flash combustion, also known as the Dumas method.[5][15]
Causality Behind the Method
The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment.[15] This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified using a thermal conductivity detector (TCD).
Experimental Workflow Diagram
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. smithers.com [smithers.com]
- 3. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 4. agilent.com [agilent.com]
- 5. measurlabs.com [measurlabs.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. lejan-team.com [lejan-team.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. cdn.intertek.com [cdn.intertek.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. pqri.org [pqri.org]
- 15. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-benzamido-4,5-dimethoxybenzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-benzamido-4,5-dimethoxybenzoate (CAS No. 119192-91-5), a research chemical used in complex organic synthesis.[1] As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage the entire lifecycle of our chemical reagents, including their final disposition.
This document is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in a laboratory setting. We will address the primary challenge associated with this compound: the absence of a comprehensive, publicly available Safety Data Sheet (SDS). This reality requires us to operate from a principle of assumed hazard, grounding our procedures in established regulatory frameworks and sound scientific reasoning.
The Core Principle: Managing Uncertainty with Assumed Hazard
For many novel or specialized research chemicals, comprehensive toxicological and environmental fate data is not available. Methyl 2-benzamido-4,5-dimethoxybenzoate falls into this category. In such instances, the most responsible and compliant course of action is to manage the substance as a hazardous waste.[2] This approach ensures the highest level of protection for personnel and the environment.
Our disposal plan is therefore predicated on a conservative assessment of risk, based on the known hazards of analogous chemical structures, specifically benzamides and benzoate esters. The benzamide functional group, for instance, is associated with warnings of being harmful if swallowed and is suspected of causing genetic defects.[3][4] This information alone is sufficient to mandate handling it as a regulated hazardous material.
Step 1: The Mandated Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), the legal responsibility for determining if a waste is hazardous falls squarely on the generator—the laboratory that creates the waste.[5] This determination must be made at the point of generation before any mixing or dilution occurs.[6] The process is a logical sequence of questions.[7]
-
Is the material a "Solid Waste"? Yes. Under RCRA, a chemical is considered a solid waste once it is discarded or no longer intended for its original purpose.[7] This includes unused, expired, or off-specification product, as well as contaminated materials from a spill cleanup.[2]
-
Is the waste specifically excluded from RCRA regulations? No. There are no applicable exclusions for this type of laboratory chemical waste.[6]
-
Is the waste a "Listed" Hazardous Waste? This is unlikely for a research compound. The EPA maintains lists of wastes from specific industrial processes (F- and K-lists) and lists of discarded, unused commercial chemical products (P- and U-lists).[8] Methyl 2-benzamido-4,5-dimethoxybenzoate is not on these lists. Therefore, it is not a "listed" waste.
-
Does the waste exhibit a "Characteristic" of Hazardous Waste? Yes. A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[2][7] Based on its constituent functional groups (benzamide), we must assume it meets the toxicity characteristic until proven otherwise by laboratory analysis (e.g., Toxicity Characteristic Leaching Procedure, or TCLP). Given the potential for mutagenic effects and harm if swallowed, treating it as a toxic waste is the only defensible path.[4]
Step 2: A Self-Validating On-Site Management Protocol
Once the hazardous waste determination is made, a systematic and compliant on-site management protocol is required. Each step is designed to ensure safety and prevent improper disposal.
Protocol 2.1: Waste Segregation
Immediately upon generation, waste Methyl 2-benzamido-4,5-dimethoxybenzoate must be segregated from other waste streams.
-
Do NOT mix with non-hazardous waste. This is illegal and contaminates the entire volume.
-
Do NOT dispose of this chemical down the drain or in regular trash.[9] This can lead to environmental contamination and dangerous reactions in the sewer system.[9]
-
Incompatible Materials: Based on general principles for amides and esters, keep this waste separate from strong oxidizing agents and strong bases to prevent hazardous reactions.[10] Store waste containers in secondary containment to prevent accidental mixing.[11]
Protocol 2.2: Container Selection and Management
The choice and handling of the waste container are critical for safety and compliance.
-
Select a Compatible Container: Use a container made of materials that will not react with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid.[11]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
-
Manage Volume: For acutely toxic wastes, containers may not exceed 1 quart in volume.[11] While the exact toxicity is unknown, adhering to this stricter standard is a best practice.
Protocol 2.3: Hazardous Waste Labeling
Proper labeling is a cornerstone of safe waste handling and is legally required.
-
Attach the Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Methyl 2-benzamido-4,5-dimethoxybenzoate". Do not use abbreviations.
-
List of Hazards: Based on our analysis, state "Toxic" and "Irritant".
-
Protocol 2.4: Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Location: Store the container in a designated, well-ventilated area away from heat sources or direct sunlight.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[11]
-
Accumulation Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. Again, following the stricter 1-quart limit is recommended.
Step 3: Final Disposal via Certified Vendor
The final step is the transfer of the waste to a licensed professional waste disposal service.
-
Never use evaporation as a disposal method inside a fume hood or otherwise. This is an illegal and unsafe practice.[9]
-
Engage Professionals: Your institution's Environmental Health & Safety (EHS) office manages the relationship with certified hazardous waste contractors.[9] Follow your internal procedures for requesting a waste pickup.
-
Documentation: Ensure that all paperwork, such as the hazardous waste manifest, is completed accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[5]
Summary of Disposal Procedures
| Parameter | Requirement / Best Practice | Rationale & Authority |
| Waste Determination | Treat as a characteristic hazardous waste (Toxicity). | Prudent practice for chemicals with no SDS; inferred hazard from benzamide structure. (40 CFR § 262.11)[6] |
| Segregation | Separate from non-hazardous waste, strong oxidizers, and strong bases. No drain/trash disposal. | Prevents contamination and dangerous chemical reactions.[9][10] |
| Container | Tightly sealed, compatible material (HDPE/Glass), good condition. Max 1 quart recommended. | Prevents leaks, spills, and vapor release. (OSHA & RCRA standards).[11] |
| Labeling | "Hazardous Waste" + Full Chemical Name + "Toxic, Irritant" + Accumulation Start Date. | Ensures clear communication of hazards and compliance with regulations. |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | Minimizes risk of spills and exposure in the laboratory.[11] |
| Final Disposal | Transfer to a licensed hazardous waste disposal contractor via your EHS department. | Ensures environmentally sound and legally compliant disposal. (RCRA Subtitle C).[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Methyl 2-benzamido-4,5-dimethoxybenzoate.
Sources
- 1. Methyl 2-benzamido-4,5-dimethoxybenzoate | 119192-91-5 | Benchchem [benchchem.com]
- 2. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 8. practicegreenhealth.org [practicegreenhealth.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Benzamide - Safety Data Sheet [chemicalbook.com]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
